molecular formula C7H12O3 B156777 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol CAS No. 131484-33-8

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

Cat. No. B156777
M. Wt: 144.17 g/mol
InChI Key: YQMLNKKSCRXBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol, also known as Glycidol, is a colorless and viscous liquid that is used in various industrial applications, including the production of resins, plastics, and surfactants. Glycidol has also been studied for its potential use in scientific research due to its unique chemical properties. In

Mechanism Of Action

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol forms adducts with DNA and proteins through the reaction of its epoxide group with nucleophilic groups in these molecules. These adducts can cause mutations and other cellular damage, leading to the development of cancer and other diseases.

Biochemical And Physiological Effects

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol has been shown to cause DNA damage and mutations in various cell types, including human lung cells and liver cells. It has also been shown to cause liver damage and other adverse effects in animal studies. These effects are likely due to the formation of adducts with DNA and proteins.

Advantages And Limitations For Lab Experiments

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol is a useful tool for studying DNA damage and mutations in the laboratory. However, its potential carcinogenicity and toxicity limit its use in certain experiments. Careful handling and disposal of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol are necessary to prevent exposure and contamination.

Future Directions

Future research on 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol should focus on its potential use in the development of new drugs and therapies for cancer and other diseases. Studies should also investigate the mechanisms underlying its carcinogenicity and toxicity, as well as potential ways to mitigate these effects. Additionally, research should explore the use of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol as a tool for studying DNA damage and mutations in various cell types.

Synthesis Methods

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol can be synthesized through the epoxidation of allyl alcohol using hydrogen peroxide as the oxidant. This method yields a mixture of 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol and other byproducts, which can be separated through distillation and purification processes. Other methods for synthesizing 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol include the reaction of epichlorohydrin with formaldehyde and the reaction of glycerol with epichlorohydrin.

Scientific Research Applications

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol has been studied for its potential use in scientific research due to its ability to form adducts with DNA and proteins. These adducts can cause mutations and other cellular damage, making 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol a potential carcinogen. 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol has also been studied for its use in the development of new drugs and therapies, particularly for the treatment of cancer and other diseases.

properties

CAS RN

131484-33-8

Product Name

1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-[3-(hydroxymethyl)oxiran-2-yl]but-3-en-1-ol

InChI

InChI=1S/C7H12O3/c1-2-3-5(9)7-6(4-8)10-7/h2,5-9H,1,3-4H2

InChI Key

YQMLNKKSCRXBJD-UHFFFAOYSA-N

SMILES

C=CCC(C1C(O1)CO)O

Canonical SMILES

C=CCC(C1C(O1)CO)O

synonyms

D-ribo-Hept-6-enitol, 2,3-anhydro-5,6,7-trideoxy- (9CI)

Origin of Product

United States

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